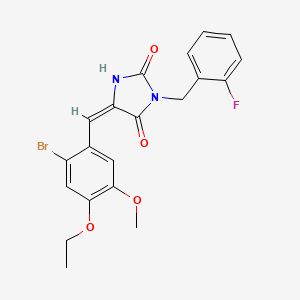![molecular formula C17H12F5N3O3 B11598044 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione](/img/structure/B11598044.png)
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and a 2-(pentafluorophenyl)hydrazinyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyphenylhydrazine with pentafluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione: Lacks the hydrazinyl and pentafluorophenyl groups, resulting in different chemical properties and reactivity.
3-[2-(Pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione: Lacks the 4-methoxyphenyl group, affecting its biological activity and applications.
Uniqueness
1-(4-Methoxyphenyl)-3-[2-(pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione is unique due to the presence of both the 4-methoxyphenyl and 2-(pentafluorophenyl)hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12F5N3O3 |
|---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(2,3,4,5,6-pentafluorophenyl)hydrazinyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12F5N3O3/c1-28-8-4-2-7(3-5-8)25-10(26)6-9(17(25)27)23-24-16-14(21)12(19)11(18)13(20)15(16)22/h2-5,9,23-24H,6H2,1H3 |
InChI Key |
XXZRWTQHHGTJBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11597970.png)
![methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597980.png)
![4-({4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597981.png)
![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11597987.png)
![N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11597989.png)
![methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597993.png)
![ethyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597995.png)

![1-{6-[4-(dimethylamino)phenyl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B11598006.png)
![4-amino-N-(2-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11598012.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598026.png)
![4-[(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11598031.png)
![N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide](/img/structure/B11598037.png)
![5-(4-Chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11598039.png)
